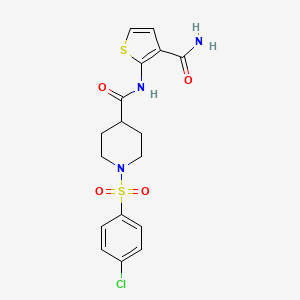

N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O4S2 and its molecular weight is 427.92. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

The compound N-(3-carbamoylthiophen-2-yl)-1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamide shows potential in catalysis, particularly in the hydrosilylation of N-aryl imines. This process, utilizing l-Piperazine-2-carboxylic acid derived N-formamides, exhibits high enantioselectivity and efficiency. The sulfonyl group on N4 plays a critical role in achieving high enantioselectivities and yields for various substrates, including aromatic and aliphatic ketimines (Wang, Cheng, Wu, Wei, & Sun, 2006).

Alzheimer’s Disease Treatment

A series of N-substituted derivatives of the compound was synthesized and evaluated as potential drug candidates for Alzheimer’s disease treatment. This research focuses on the synthesis of these derivatives through a multi-step process, demonstrating their potential in enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy (Rehman et al., 2018).

Piperidine Synthesis

The compound is also relevant in the synthesis of piperidine structures, where N-Vinyl amides, carbamates, and sulfonamides containing pendent π-nucleophiles react to form these structures. This process is marked by good efficiency and stereocontrol, indicating the compound's utility in organic synthesis and potentially in pharmaceutical applications (Brizgys, Jung, & Floreancig, 2012).

Anticancer Activity

The compound's derivatives have shown potential in anticancer activity. A study synthesizing novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas demonstrated significant activity against leukemia, colon cancer, and melanoma. This highlights the compound's role in developing new therapeutic agents for cancer treatment (Szafrański & Sławiński, 2015).

CB1 Cannabinoid Receptor Interaction

The compound exhibits potent and selective antagonism for the CB1 cannabinoid receptor. This interaction is crucial in understanding the molecular mechanisms of cannabinoids and developing treatments for conditions modulated by this receptor (Shim et al., 2002).

Antioxidant and Anticholinesterase Activities

Sulfonyl hydrazones and piperidine rings derived from the compound have shown significant roles in antioxidant capacity and anticholinesterase activity. These properties are essential in developing potential therapeutic agents for various diseases, including neurodegenerative disorders (Karaman et al., 2016).

Heavy Metal Ion Adsorption

The compound's derivatives have been utilized in synthesizing polyamides and polythioamides with chlorobenzylidine rings, showing significant adsorption capacities for heavy metal ions. This application is crucial in environmental remediation and water purification processes (Ravikumar et al., 2011).

properties

IUPAC Name |

N-(3-carbamoylthiophen-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S2/c18-12-1-3-13(4-2-12)27(24,25)21-8-5-11(6-9-21)16(23)20-17-14(15(19)22)7-10-26-17/h1-4,7,10-11H,5-6,8-9H2,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUCLCPCXGIKBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=C(C=CS2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)

![N-(2,3-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2753725.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2753733.png)

![N-benzyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2753739.png)

![N-(1-phenylethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2753740.png)

![N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2753741.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylthio)benzamide](/img/structure/B2753743.png)